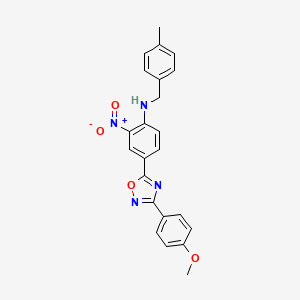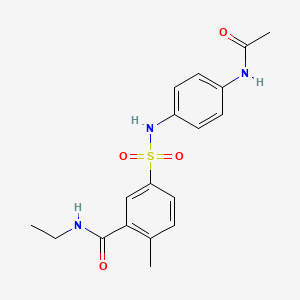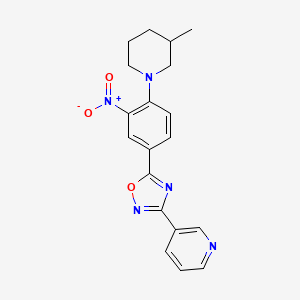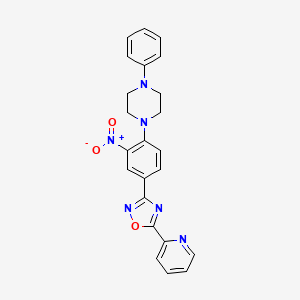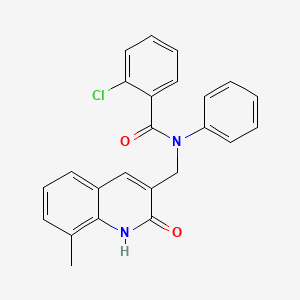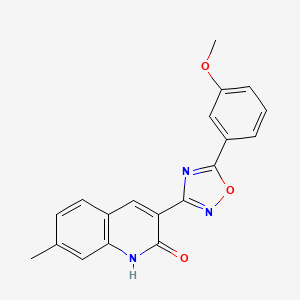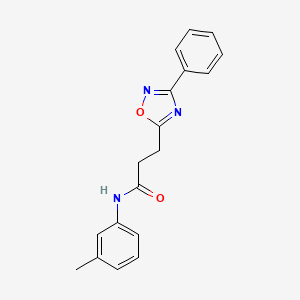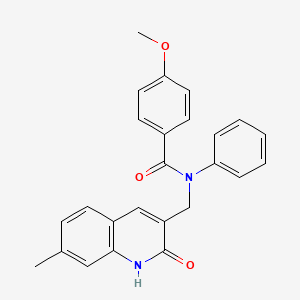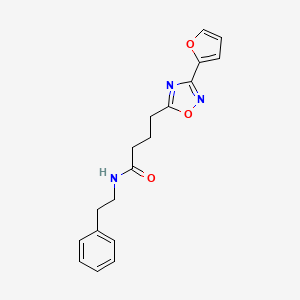
N-butyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,4-dimethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-butyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,4-dimethoxybenzamide, also known as BMH-21, is a novel small molecule that has gained significant attention in the field of cancer research due to its potent anti-cancer properties. BMH-21 has been shown to be effective against a wide range of cancer types, including breast, lung, colon, and pancreatic cancer.
Mecanismo De Acción
N-butyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,4-dimethoxybenzamide induces cell death in cancer cells by activating the UPR pathway. The UPR pathway is a cellular stress response mechanism that is activated when the endoplasmic reticulum (ER) is overwhelmed with unfolded or misfolded proteins. N-butyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,4-dimethoxybenzamide induces ER stress by inhibiting the chaperone protein GRP78, which is responsible for maintaining ER homeostasis. This results in the accumulation of unfolded or misfolded proteins in the ER, leading to the activation of the UPR pathway and ultimately cell death.
Biochemical and Physiological Effects:
N-butyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,4-dimethoxybenzamide has been shown to induce cell death in various cancer cell lines, including breast, lung, colon, and pancreatic cancer. It has also been found to inhibit tumor growth in mouse models of breast and lung cancer. N-butyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,4-dimethoxybenzamide has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-butyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,4-dimethoxybenzamide is its selectivity towards cancer cells, which makes it a promising candidate for cancer therapy. However, one of the limitations of N-butyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,4-dimethoxybenzamide is its poor solubility in water, which can make it difficult to administer in vivo. Additionally, the mechanism of action of N-butyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,4-dimethoxybenzamide is not fully understood, which presents a challenge for further development.
Direcciones Futuras
For N-butyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,4-dimethoxybenzamide include further preclinical studies to elucidate its mechanism of action and optimize its pharmacokinetic properties. Additionally, N-butyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,4-dimethoxybenzamide could be combined with other anti-cancer agents to enhance its efficacy. Further studies are also needed to evaluate the safety and efficacy of N-butyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,4-dimethoxybenzamide in clinical trials.
Métodos De Síntesis
The synthesis of N-butyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,4-dimethoxybenzamide involves a series of chemical reactions starting from commercially available starting materials. The synthesis method is based on the reaction between 3,4-dimethoxybenzaldehyde and 2-hydroxy-7-methylquinoline in the presence of butylamine. The resulting product is then subjected to a series of purification steps to obtain the final product, N-butyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,4-dimethoxybenzamide. The purity and identity of the compound are confirmed using various analytical techniques, including NMR spectroscopy, mass spectrometry, and HPLC.
Aplicaciones Científicas De Investigación
N-butyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,4-dimethoxybenzamide has been extensively studied for its anti-cancer properties in various preclinical models. It has been shown to induce cell death in cancer cells by triggering the unfolded protein response (UPR) pathway, which is responsible for maintaining cellular homeostasis. N-butyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,4-dimethoxybenzamide has been found to selectively target cancer cells while sparing normal cells, making it a promising candidate for cancer therapy.
Propiedades
IUPAC Name |
N-butyl-3,4-dimethoxy-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O4/c1-5-6-11-26(24(28)18-9-10-21(29-3)22(14-18)30-4)15-19-13-17-8-7-16(2)12-20(17)25-23(19)27/h7-10,12-14H,5-6,11,15H2,1-4H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBFNARGUXGBYSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC1=CC2=C(C=C(C=C2)C)NC1=O)C(=O)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2-methoxyphenyl)methyl]-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7692742.png)
